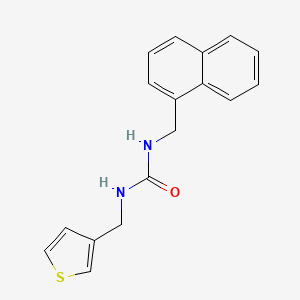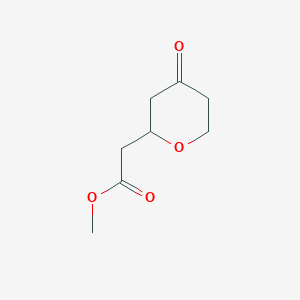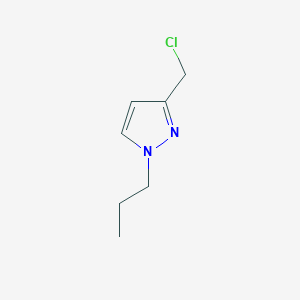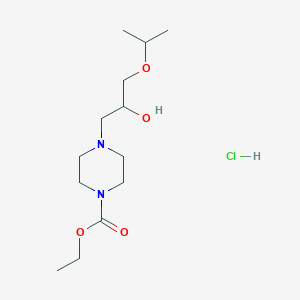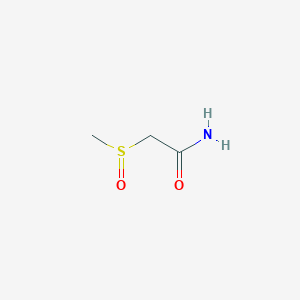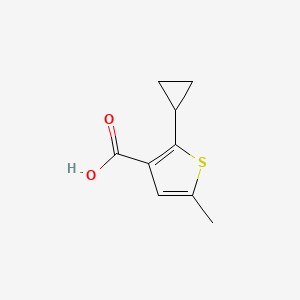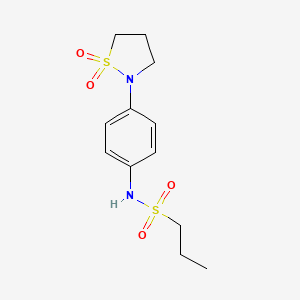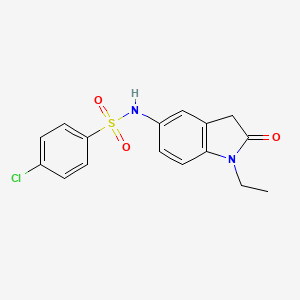
4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves the introduction of various functional groups to the core structure to enhance biological activity. For instance, in paper , a series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides were synthesized and evaluated. Similarly, paper describes the synthesis of novel 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides and their N-aroyl derivatives. These synthetic approaches often involve multi-step reactions, including the formation of Schiff bases, which are common intermediates in the synthesis of sulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is crucial in determining their biological activity. The presence of the chloro group and the substitution pattern on the indole ring or other heterocyclic rings, as seen in papers and , can significantly influence the binding affinity and specificity towards biological targets such as enzymes or receptors. The molecular modeling studies, as mentioned in paper , help in understanding the interaction of these molecules with their targets and in designing compounds with improved efficacy.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents present on the benzene ring and the attached heterocycles. These compounds can undergo various chemical reactions, including further substitution, oxidation, and conjugation, which can modify their biological activity. The synthesis processes described in the papers involve reactions such as condensation, cyclization, and thiolation, which are fundamental in constructing the sulfonamide scaffold and introducing diversity into the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological function and pharmacokinetic profile. For example, the lipophilic parameter log P is mentioned in paper as a significant factor governing antimicrobial activity. The metabolic stability of these compounds, as discussed in paper , is also a critical factor in their development as therapeutic agents. The introduction of specific substituents can enhance the metabolic stability and, consequently, the bioavailability of these compounds.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
A series of derivatives related to 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds within this series have demonstrated significant effectiveness against various microbial strains and cancer cell lines, showcasing the potential of these derivatives in developing new therapeutic agents. The antimicrobial activity is influenced by the lipophilic parameter, log P, and topological parameters, indicating the importance of molecular structure in their biological activity (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives, which are structurally related to this compound, have shown potent in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII. These findings suggest the potential application of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Sethi et al., 2013).
Urease Inhibition for GIT Disorders
Derivatives of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamides have been identified as potent urease inhibitors, which could be promising for treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy. This highlights the therapeutic potential of these compounds in addressing GIT-related ailments (Irshad et al., 2021).
Direcciones Futuras
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their diverse biological activities . Therefore, “4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide” and similar compounds could be of interest in future research and drug development.
Mecanismo De Acción
Target of Action
The compound, 4-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , and they possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFAIKTXGRKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

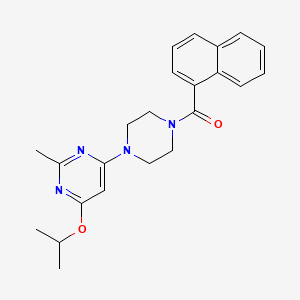
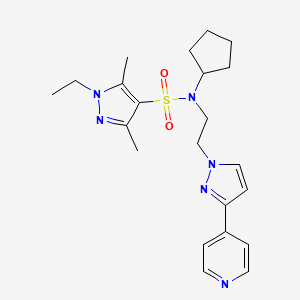
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)
